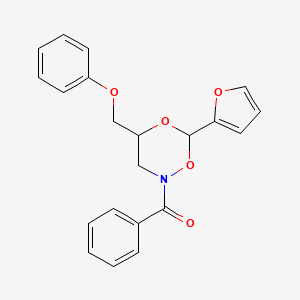
2,7-diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile: LY290181 , is a heterocyclic compound with potential biological activities. Its chemical structure consists of a chromene ring system substituted with amino groups and a cyano group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
Industrial Production:
Chemical Reactions Analysis
Reactions::
Nucleophilic Addition:
Base-Catalyzed Cyclization:
Aryl Halide Substitution:
- LY290181 itself is a significant product.
- Derivatives with modified substituents may also form.
Scientific Research Applications
Anticancer Potential:
Microtubule Interaction:
Antimicrobial Properties:
Mechanism of Action
Microtubule Disruption:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C16H12FN3O |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2,7-diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H12FN3O/c17-10-3-1-9(2-4-10)15-12-6-5-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2 |
InChI Key |
RCCOFOKSOMYESV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11518265.png)
![4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline](/img/structure/B11518271.png)
![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B11518273.png)
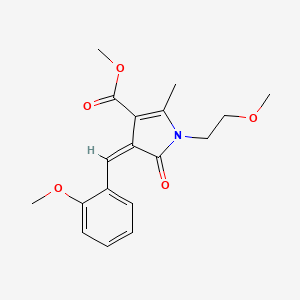
methanone](/img/structure/B11518280.png)
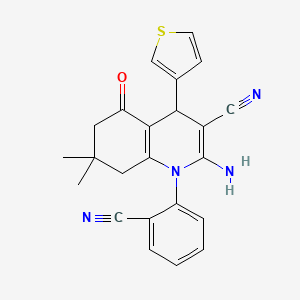
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-methylacetamide](/img/structure/B11518289.png)
![ethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11518302.png)
![[(8E)-3-amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B11518313.png)
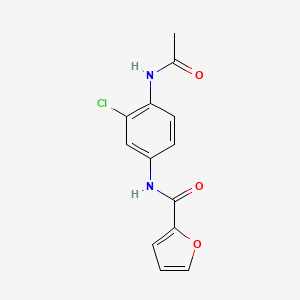
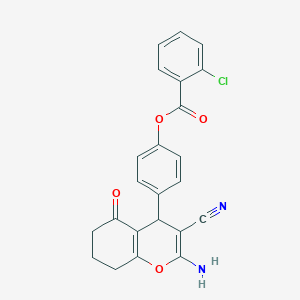
![5-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B11518321.png)
